1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile
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Overview
Description
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxyethylamino group and a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime, which is then reduced to cyclobutylamine. The cyclobutylamine is subsequently reacted with acrylonitrile to yield this compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyethylamino group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
Cyclobutylamine: Lacks the hydroxyethyl and nitrile groups, making it less versatile in certain reactions.
The unique combination of the hydroxyethylamino and nitrile groups in this compound provides distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-hydroxyethylamino)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6-7(2-1-3-7)9-4-5-10/h9-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCGLRFUQYMDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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